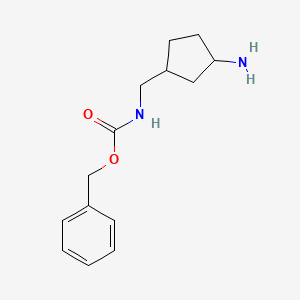

Benzyl ((3-aminocyclopentyl)methyl)carbamate

Description

Benzyl ((3-aminocyclopentyl)methyl)carbamate is a carbamate derivative featuring a cyclopentyl core substituted with an amino group and a benzyloxycarbonyl (Cbz) protecting group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of chiral amines and enzyme inhibitors. Its stereochemical complexity (e.g., (1R,3S)-configurations) and functional groups make it valuable for modulating biological activity and synthetic pathways .

Properties

IUPAC Name |

benzyl N-[(3-aminocyclopentyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-13-7-6-12(8-13)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRYNKKTFXWAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CNC(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((3-aminocyclopentyl)methyl)carbamate typically involves the reaction of benzyl chloroformate with (3-aminocyclopentyl)methanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of benzyl ((3-aminocyclopentyl)methyl)carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3-aminocyclopentyl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of benzyl ((3-aminocyclopentyl)methyl)carbamate oxide.

Reduction: Formation of benzyl ((3-aminocyclopentyl)methyl)carbamate alcohol.

Substitution: Formation of substituted benzyl ((3-aminocyclopentyl)methyl)carbamate derivatives.

Scientific Research Applications

Benzyl ((3-aminocyclopentyl)methyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl ((3-aminocyclopentyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Yield and Enantioselectivity : The target compound exhibits low synthesis yields (7–8%) compared to analogs like benzyl (3-hydroxypropyl)carbamate (62–88%) or phosphonate derivatives (93%) . Electron-donating groups (e.g., hydroxypropyl) enhance enantioselectivity (>99% ee), whereas steric hindrance (e.g., trimethylcyclopentyl) reduces yields .

- Biological Activity: Chlorophenyl and phosphoryl derivatives show high enzyme inhibitory activity (e.g., AChE/BChE inhibition for compound 28 ), while the target compound’s amino-cyclopentyl group is more suited for chiral synthesis .

Physicochemical Properties

- Acidity : Benzyl carbamates are less acidic (pKa ~24.1 in DMSO) than sulfonamides (pKa ~16.1), influencing their reactivity in nucleophilic substitutions .

- Solubility: Hydroxypropyl and morpholinone substituents improve aqueous solubility, whereas hydrophobic groups (e.g., trimethylcyclopentyl) enhance lipid membrane permeability .

Functional Group Impact

- Amino Groups: The 3-aminocyclopentyl moiety in the target compound enables hydrogen bonding with biological targets, critical for chiral recognition .

- Electron-Withdrawing Groups : Chlorophenyl and nitro groups enhance enzyme inhibition but may reduce synthetic yields .

- Phosphoryl/Naphthalenyl Groups : These broaden applications to phosphatase inhibitors and anticoagulants but require complex synthetic routes .

Research Findings and Contradictions

- Synthesis vs. Activity Trade-offs: While electron-withdrawing groups (e.g., Cl, NO2) improve biological activity , electron-donating groups (e.g., OMe, OH) favor higher yields and enantioselectivity .

- Steric Effects : Trimethylcyclopentyl analogs (e.g., compound 161) show reduced yields (7%) due to steric hindrance during carbamate formation .

Biological Activity

Benzyl ((3-aminocyclopentyl)methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

Benzyl ((3-aminocyclopentyl)methyl)carbamate is characterized by its unique structure, which includes:

- Benzyl group

- 3-Aminocyclopentyl moiety

- Carbamate functional group

The molecular formula is CHNO, with a molecular weight of approximately 248.32 g/mol. This structure enables the compound to interact with various biological targets, making it a candidate for drug development.

Research indicates that benzyl ((3-aminocyclopentyl)methyl)carbamate acts primarily as an enzyme inhibitor . It binds to specific enzymes' active sites, preventing substrate binding and catalytic activity. The nature of these interactions can be either reversible or irreversible, depending on the specific enzyme and conditions involved.

Biological Targets and Activity

The compound's biological activity has been assessed through various studies focusing on its interaction with enzymes, particularly those involved in disease pathways. Key findings include:

- Enzyme Inhibition : Studies have shown that benzyl ((3-aminocyclopentyl)methyl)carbamate inhibits specific enzymes, which may play a role in conditions such as cancer and metabolic disorders .

- Binding Affinity : Techniques like molecular docking and enzyme assays have been employed to determine the binding affinity of the compound to its targets. These studies reveal significant interactions that are crucial for its pharmacological effects.

Case Studies

Several case studies highlight the effectiveness of benzyl ((3-aminocyclopentyl)methyl)carbamate in various biological contexts:

- Adenosine Receptor Modulation : In a study focused on adenosine receptors, derivatives similar to benzyl ((3-aminocyclopentyl)methyl)carbamate demonstrated high potency as agonists at the A1 receptor, suggesting potential applications in pain management and cardiovascular health .

- Inhibition of Autotaxin : Research into autotaxin inhibitors revealed that compounds related to benzyl ((3-aminocyclopentyl)methyl)carbamate could effectively reduce lysophosphatidic acid levels, which are implicated in cancer metastasis .

Research Findings Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.